molecular formula C17H19NO B5205153 N-[2-(allyloxy)benzyl]-2-methylaniline

N-[2-(allyloxy)benzyl]-2-methylaniline

Cat. No. B5205153
M. Wt: 253.34 g/mol
InChI Key: QLUOVWRGTFFWCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(allyloxy)benzyl]-2-methylaniline, also known as ABMA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. ABMA is commonly used in the synthesis of various organic compounds and has been found to have potential applications in the field of medicine. In

Mechanism of Action

The mechanism of action of N-[2-(allyloxy)benzyl]-2-methylaniline is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-[2-(allyloxy)benzyl]-2-methylaniline has also been found to have the ability to scavenge free radicals, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
N-[2-(allyloxy)benzyl]-2-methylaniline has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and scavenge free radicals. N-[2-(allyloxy)benzyl]-2-methylaniline has also been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(allyloxy)benzyl]-2-methylaniline in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new cancer treatments. However, one of the limitations of using N-[2-(allyloxy)benzyl]-2-methylaniline is its potential toxicity. Further studies are needed to determine the safety and efficacy of N-[2-(allyloxy)benzyl]-2-methylaniline in humans.

Future Directions

There are many future directions for the study of N-[2-(allyloxy)benzyl]-2-methylaniline. One of the most promising areas of research is the development of new cancer treatments. N-[2-(allyloxy)benzyl]-2-methylaniline has shown potential as an anti-tumor agent and further studies are needed to determine its effectiveness in humans. Additionally, N-[2-(allyloxy)benzyl]-2-methylaniline may have potential applications in the treatment of neurological disorders and other diseases. Further research is needed to fully understand the mechanism of action and potential uses of N-[2-(allyloxy)benzyl]-2-methylaniline.

Synthesis Methods

The synthesis of N-[2-(allyloxy)benzyl]-2-methylaniline can be achieved through a series of chemical reactions. One of the most commonly used methods involves the reaction of 2-methylaniline with allyl bromide in the presence of a base such as sodium hydroxide. This results in the formation of N-[2-(allyloxy)benzyl]-2-methylaniline. The purity of the compound can be increased through various purification methods such as recrystallization or column chromatography.

Scientific Research Applications

N-[2-(allyloxy)benzyl]-2-methylaniline has been found to have potential applications in the field of medicine. It has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells. N-[2-(allyloxy)benzyl]-2-methylaniline has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

2-methyl-N-[(2-prop-2-enoxyphenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-3-12-19-17-11-7-5-9-15(17)13-18-16-10-6-4-8-14(16)2/h3-11,18H,1,12-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUOVWRGTFFWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC2=CC=CC=C2OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(allyloxy)benzyl]-2-methylaniline

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